Product packaging for 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine(Cat. No.:CAS No. 1075742-26-5)

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine

Cat. No.: B3210685
CAS No.: 1075742-26-5
M. Wt: 161.20
InChI Key: XUIRHKCTPDRCEQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemical research. acs.orgresearchgate.net Their prevalence in nature is vast, forming the core structures of essential biomolecules such as DNA, RNA, vitamins, and hormones. acs.org In the realm of synthetic chemistry, heterocyclic scaffolds are indispensable building blocks for the creation of novel materials and functional organic molecules. researchgate.net

The unique electronic properties conferred by heteroatoms like nitrogen, oxygen, and sulfur give rise to distinct reactivity and physicochemical characteristics. researchgate.net This structural diversity allows for fine-tuning of molecules to interact with specific biological targets, making them a cornerstone of medicinal chemistry and drug discovery. researchgate.net In fact, a significant percentage of pharmaceuticals and agrochemicals are based on heterocyclic frameworks. The ability to manipulate the structure of these compounds through various synthetic methodologies has revolutionized organic synthesis, leading to the discovery of compounds with groundbreaking properties. researchgate.net

The Role of Pyrazine (B50134) Moiety in Research Compounds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a crucial scaffold in medicinal chemistry. This moiety is found in numerous natural products and has been incorporated into a wide array of synthetic compounds exhibiting diverse biological activities. Marketed drugs containing the pyrazine nucleus highlight its importance in drug design.

The pyrazine ring is often employed as a bioisostere of other aromatic systems like benzene and pyridine (B92270). Its nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for the binding of molecules to biological targets such as enzymes and receptors. For instance, in many kinase inhibitors, the pyrazine nitrogen forms a key hydrogen bond with amino acid residues in the hinge region of the kinase protein. Research has demonstrated that pyrazine derivatives possess a broad spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.

The Importance of Tetrahydropyridine (B1245486) Moiety in Research Compound Design

The tetrahydropyridine (THP) ring system is a significant heterocyclic moiety in the design of pharmacologically active molecules. As a partially saturated derivative of pyridine, it exists in several isomeric forms, with the 1,2,3,6-tetrahydropyridine (B147620) isomer being of particular interest in medicinal chemistry. This scaffold is a key constituent of many natural alkaloids and has been incorporated into a multitude of synthetic compounds.

The pharmacological properties of THP-containing molecules are heavily influenced by the substituents on the ring. The non-planar, flexible nature of the tetrahydropyridine ring allows for diverse spatial arrangements of these substituents, enabling optimized interactions with biological targets. Research has shown that derivatives of tetrahydropyridine exhibit a wide range of biological activities, including acting as muscle relaxants, antibacterial agents, and having anti-inflammatory and anticancer properties. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in the study of Parkinson's disease, further underscoring the neurological significance of this scaffold.

Overview of Research Trajectories for Hybrid Heterocyclic Systems

The development of hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, has emerged as a powerful strategy in drug design and chemical biology. This approach aims to create compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action compared to their individual components. Heterocyclic scaffolds are frequently employed as the building blocks for these hybrid systems due to their inherent biological relevance and synthetic tractability.

Contextualization of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine within Contemporary Chemical Biology Research

The compound this compound is a hybrid molecule that brings together the pyrazine and tetrahydropyridine scaffolds. While specific research on this exact compound is not extensively documented in publicly available literature, its structural components suggest its potential relevance in the field of neuroscience, particularly in the context of muscarinic acetylcholine receptors.

Research into functionally selective M1 muscarinic agonists has explored close analogs of this compound. For instance, studies on [3-(hexyloxy)pyrazinyl]tetrahydropyridine have shown its activity as an M1 muscarinic agonist. Muscarinic agonists are of significant interest for their potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. The pyrazinyl-tetrahydropyridine core of this compound provides a structural framework that can be further modified to explore and optimize interactions with muscarinic receptor subtypes.

The synthesis of such hybrid molecules allows researchers to probe the chemical space around known pharmacophores to develop novel chemical tools and potential therapeutic leads. The combination of the electron-rich pyrazine ring and the flexible tetrahydropyridine moiety offers a unique three-dimensional structure that can be exploited for selective targeting of specific receptor subtypes. Further investigation into this compound and its derivatives could therefore contribute to a deeper understanding of muscarinic receptor pharmacology and the development of novel treatments for neurological conditions.

Data Tables

Table 1: Properties of Constituent Heterocyclic Scaffolds

Heterocyclic ScaffoldKey FeaturesCommon Biological Activities
Pyrazine Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Can act as a hydrogen bond acceptor.Anticancer, antibacterial, anti-inflammatory, antidiabetic.
Tetrahydropyridine Partially saturated six-membered nitrogen-containing ring. Flexible, non-planar structure.Muscle relaxant, antibacterial, anti-inflammatory, anticancer.

Table 2: Examples of Marketed Drugs Containing a Pyrazine Moiety

Drug NameTherapeutic Use
PyrazinamideAntituberculosis agent
AmilorideDiuretic
GlipizideAntidiabetic agent
BortezomibAnticancer agent
PazinacloneAnxiolytic
ZopicloneHypnotic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B3210685 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine CAS No. 1075742-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1,5-7,10H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRHKCTPDRCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine

The construction of the this compound scaffold involves sophisticated organic synthesis techniques that assemble the two distinct heterocyclic rings—tetrahydropyridine (B1245486) and pyrazine (B50134).

The synthesis of this compound is typically achieved through multi-step pathways that construct the rings sequentially. A versatile and modern approach involves a cascade reaction to form a highly substituted 1,2,3,6-tetrahydropyridine (B147620) core, which can then be coupled with a pyrazine moiety. nih.gov One such pathway begins with the formation of α,β-unsaturated imines, which are readily derived from amines and various enones or enals. nih.gov These imines serve as precursors for the tetrahydropyridine ring.

A key transformation in this sequence is the rhodium-catalyzed β-C–H bond activation of the α,β-unsaturated imine, followed by its addition across an alkyne. nih.gov This step generates an azatriene intermediate that undergoes an in-situ electrocyclization to yield a 1,2-dihydropyridine. nih.gov Subsequent stereoselective reduction of the 1,2-dihydropyridine, often achieved through protonation of the enamine double bond to form an iminium intermediate followed by reduction with a hydride source like sodium borohydride (B1222165), affords the desired 1,2,3,6-tetrahydropyridine ring system. nih.gov The final step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the pyrazine ring at the 4-position of the tetrahydropyridine, assuming an appropriately functionalized (e.g., halogenated) pyrazine is used.

General pyrazine synthesis often relies on the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes. researchgate.net More specialized methods include the thermal electrocyclization-aromatization of intermediates derived from the condensation of allylamines and α-oximido carbonyls. researchgate.net

Cyclization reactions are fundamental to the formation of both the tetrahydropyridine and pyrazine rings.

Tetrahydropyridine Ring Formation: A notable cyclization strategy is the rhodium(I)-catalyzed cascade that begins with C–H activation and alkyne coupling. nih.gov The azatriene intermediate formed in this process undergoes a spontaneous 6π-electrocyclization to form the 1,2-dihydropyridine ring. nih.gov This dihydropyridine (B1217469) is a direct precursor to the final tetrahydropyridine structure. nih.gov Another powerful method for constructing six-membered nitrogen heterocycles is the inverse-electron-demand aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an electron-poor aza-diene with an electron-rich dienophile. chemrxiv.org Azoalkenes, generated in situ from α-halo hydrazones, can serve as versatile 1,2-diaza-1,3-diene components in these reactions to construct tetrahydropyridazine skeletons. chemrxiv.org

Pyrazine Ring Formation: The most classical approach to the pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, which after dehydration and oxidation, yields the aromatic pyrazine ring. researchgate.net Alternative cyclization pathways include the thermal or copper-mediated cyclization of diazidated N-allyl malonamides, which can produce substituted pyrazines. researchgate.net Additionally, formal (2+3) cyclization reactions between pyridinium (B92312) 1,4-zwitterions and hydrazonoyl chlorides can proceed through a ((3+3)-1) pathway to generate other N-heterocycles like pyrazoles, showcasing the versatility of cyclization strategies. nih.gov

Catalysis is indispensable in the efficient and selective synthesis of complex heterocyclic systems. Various metal catalysts are employed to facilitate key bond-forming and structural arrangement steps.

Continuous flow hydrogenation represents an advanced catalytic technique where hydrogen is generated in-situ via water electrolysis and passed with the substrate solution through a cartridge containing a palladium catalyst. atmiyauni.ac.in This method has been successfully applied to the reduction of a nitro group to an amine followed by intramolecular cyclization to form tetrahydropyridopyrazine scaffolds. atmiyauni.ac.in

Catalyst TypeReactionRole in Synthesis
Rhodium(I) Complexes C-H Activation / Alkyne Coupling / ElectrocyclizationCatalyzes the cascade reaction to form the 1,2-dihydropyridine precursor from α,β-unsaturated imines and alkynes. nih.gov
Palladium Catalysts (e.g., Pd on Carbon) HydrogenationUsed in continuous flow reactors for reductive cyclization processes, converting nitro groups to amines for subsequent ring closure. atmiyauni.ac.in
Palladium Complexes (e.g., Pd(PPh₃)₄) Suzuki Cross-CouplingFacilitates the coupling of a boronic acid derivative of one ring system with a halogenated partner of the other to form the final C-C bond. researchgate.net
Lewis Acids (e.g., Ni(II), Zn(II) salts) Tetrazine Synthesis from NitrilesPromotes the formation of related N-heterocycles like 1,2,4,5-tetrazines directly from nitriles and hydrazine, highlighting the role of metal catalysts in activating simple precursors. nih.gov

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. nih.gov This involves designing reactions that are more efficient, use safer materials, and generate less waste. rasayanjournal.co.inrsc.org

Energy efficiency (Principle 6) can be improved by employing methods like microwave-assisted synthesis or mechanochemistry, which can lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govrasayanjournal.co.in The choice of solvent is also critical; utilizing greener solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact (Principle 5). rasayanjournal.co.inresearchgate.net

Green Chemistry PrincipleApplication to Synthesis of this compound
1. Prevention Designing synthetic routes that minimize the generation of by-products. greenchemistry-toolkit.org
2. Atom Economy Employing cascade reactions and MCRs to ensure a high proportion of reactant atoms are incorporated into the final product. greenchemistry-toolkit.orgresearchgate.net
5. Safer Solvents & Auxiliaries Using environmentally benign solvents like water or ethanol, or adopting solvent-free conditions. rasayanjournal.co.inresearchgate.net
6. Design for Energy Efficiency Utilizing energy-efficient techniques such as continuous flow processing, microwave irradiation, or mechanochemistry. atmiyauni.ac.innih.gov
9. Catalysis Using catalytic amounts of reagents (e.g., Rh, Pd complexes) instead of stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov

Derivatization Strategies for this compound Analogues

Derivatization of the parent molecule is crucial for modulating its physicochemical and biological properties. nih.gov Modifications can be targeted at either the tetrahydropyridine or the pyrazine ring, with the latter offering numerous possibilities due to its aromatic and electron-deficient nature.

The pyrazine ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. imist.ma The electron-deficient character of the pyrazine nucleus influences its reactivity, particularly towards nucleophilic substitution and C-H functionalization. researchgate.netresearchgate.net

Common derivatization strategies include electrophilic aromatic substitution, though this often requires harsh conditions. More frequently, functionalization begins with a pre-functionalized pyrazine, such as a halogenated derivative. Halopyrazines are versatile intermediates for introducing a wide range of substituents via cross-coupling reactions or nucleophilic aromatic substitution. researchgate.netnih.gov For example, Suzuki coupling reactions with various aryl or heteroaryl boronic acids can be used to install new carbon-carbon bonds. researchgate.net

Direct C-H functionalization is a modern and atom-economical strategy that avoids the need for pre-halogenation of the pyrazine ring. researchgate.net Other valuable transformations include nitration, amidation, and esterification of substituents already present on the ring. imist.ma These modifications can introduce groups that alter solubility, electronic properties, and potential intermolecular interactions. imist.ma

Modification TypeReagents and ConditionsResulting Functional Group(s)
Alkylation MeI, Cs₂CO₃, MeCNMethyl group researchgate.net
Arylation (Suzuki Coupling) Ar-B(OH)₂, Cs₂CO₃, Pd(PPh₃)₄, dioxane/waterAryl group researchgate.net
Bromination N-Bromosuccinimide (NBS), AIBN, CCl₄Bromo group researchgate.netimist.ma
Nitration HNO₃/H₂SO₄Nitro group imist.ma
Amidation Amine, coupling agent (e.g., DCC, EDC)Amide group imist.ma
Nucleophilic Substitution Hydrazine hydrate, EtOHHydrazinyl group nih.gov

Substitutions on the Tetrahydropyridine Moiety

The secondary amine within the 1,2,3,6-tetrahydropyridine ring of the title compound is a key functional group that readily undergoes a variety of chemical transformations. This allows for the introduction of diverse substituents, enabling the modulation of the molecule's physicochemical properties. The most common modifications are N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides (e.g., benzyl (B1604629) chloride, alkyl bromides) under basic conditions. This reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base, solvent, and temperature can influence the reaction's efficiency. For instance, the reaction of a 4-aryl-1,2,3,6-tetrahydropyridine with a benzyl halide is a standard method for installing a benzyl group, which can serve as a protecting group or as a key pharmacophore. researchgate.net

N-Acylation: Acylation of the tetrahydropyridine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and alter the molecule's electronic properties. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine. These reactions are generally high-yielding and allow for the incorporation of a wide range of acyl groups. auctoresonline.org

The table below summarizes representative substitution reactions that can be applied to the tetrahydropyridine moiety, based on established methodologies for analogous structures.

ReactantReagentReaction TypeProduct
This compoundBenzyl chlorideN-Alkylation2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)pyrazine
This compoundAcetyl chlorideN-Acylation1-(4-(Pyrazin-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one
This compoundBenzenesulfonyl chlorideN-Sulfonylation2-(1-(Phenylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl)pyrazine
This compoundMethyl iodideN-Alkylation2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrazine

Construction of Hybrid Molecular Architectures

The this compound scaffold is an attractive starting point for the synthesis of larger, hybrid molecules with potential applications in drug discovery. google.com The reactive nitrogen of the tetrahydropyridine ring provides a convenient handle for linking the core structure to other pharmacophores or molecular frameworks. This approach allows for the creation of diverse chemical libraries and the exploration of new chemical space.

One common strategy involves forming a urea (B33335) or amide linkage. For example, the secondary amine can be reacted with an isocyanate to form a substituted urea, or coupled with a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt) to form an amide. This methodology enables the connection of the pyrazinyl-tetrahydropyridine core to other heterocyclic systems, aryl groups, or complex side chains, leading to molecules with multifaceted biological profiles.

The following table illustrates hypothetical hybrid molecules that could be synthesized from this compound, demonstrating its utility as a molecular scaffold.

ScaffoldLinking Reagent/ReactionAttached MoietyResulting Hybrid Architecture Class
This compoundPhenyl isocyanatePhenylN-Phenyl-4-(pyrazin-2-yl)-3,6-dihydropyridine-1(2H)-carboxamide
This compoundPiperazine-1-carbonyl chloridePiperazine(4-(Pyrazin-2-yl)-3,6-dihydropyridin-1(2H)-yl)(piperazin-1-yl)methanone
This compound4-Chloromethyl-quinoline / BaseQuinoline2-(1-((Quinolin-4-yl)methyl)-1,2,3,6-tetrahydropyridin-4-yl)pyrazine
This compoundBenzoic acid / EDC, HOBtBenzoyl(4-(Pyrazin-2-yl)-3,6-dihydropyridin-1(2H)-yl)(phenyl)methanone

Mechanistic Insights into Formation Pathways

The most direct and common synthetic route to this compound involves the chemical reduction of a corresponding N-substituted-4-(pyrazin-2-yl)pyridinium salt. This transformation is typically achieved using complex metal hydrides, with sodium borohydride (NaBH₄) being a widely used reagent due to its selectivity and mild reaction conditions. researchgate.net

The mechanism of this reduction proceeds through a series of well-understood steps:

Preparation of the Pyridinium Salt: The synthesis begins with the quaternization of the nitrogen atom of 2-(Pyridin-4-yl)pyrazine. This is typically accomplished by reacting it with an alkylating agent, such as benzyl chloride or methyl iodide, to form the N-alkyl-4-(pyrazin-2-yl)pyridinium salt. This activation step is crucial as it renders the pyridine (B92270) ring highly susceptible to nucleophilic attack by a hydride.

Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from sodium borohydride, onto the electron-deficient pyridinium ring. The attack can regioselectively occur at either the C-2 or C-6 position of the pyridinium ring. This step breaks the aromaticity of the ring and forms an unstable dihydropyridine intermediate, specifically a 1,2-dihydropyridine or a 1,6-dihydropyridine. nih.govnih.gov

Isomerization/Rearrangement: The initially formed 1,2- or 1,6-dihydropyridine is an enamine, which is generally unstable. It can undergo a proton shift or rearrangement to form a more thermodynamically stable isomer. In many cases, this leads to the formation of the 1,2,3,6-tetrahydropyridine derivative, where the double bond is located between C-4 and C-5. nih.gov The presence of the pyrazine substituent at the C-4 position influences the electronic distribution and stability of the intermediates, guiding the reaction toward the desired product.

In some instances, over-reduction to the fully saturated piperidine (B6355638) ring can occur, depending on the reaction conditions and the nature of the reducing agent. nih.gov However, by carefully controlling the temperature and stoichiometry of the sodium borohydride, the reaction can be selectively stopped at the tetrahydropyridine stage. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mostwiedzy.pl It is employed to calculate various properties, including molecular geometries, vibrational frequencies, and electronic descriptors. researchgate.net For pyrazine (B50134) and its derivatives, DFT studies, often using the B3LYP hybrid functional, have been instrumental in determining electron affinities and potential energy curves. mostwiedzy.pl Such calculations help in understanding the effects of substituents on the pyrazine ring's electronic properties. semanticscholar.org

In the context of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For the pyrazine ring, which is less basic than pyridine (B92270), the substitution of CH groups with nitrogen atoms lowers the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net DFT studies on similar tetrahydropyridine (B1245486) systems have been used to elucidate the conformation of the heterocyclic ring and the orientation of substituents. researchgate.net The natural bond orbital (NBO) analysis, often performed alongside DFT calculations, can reveal charge distribution across the molecule, highlighting the electronegative nitrogen atoms in the pyrazine ring and the distribution within the tetrahydropyridine moiety. mdpi.com

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy 3D arrangement of atoms.Determines the most stable conformation, influencing how the molecule interacts with its environment.
Electronic Energy The total energy of the molecule's electrons.Provides a measure of molecular stability.
Dipole Moment A measure of the separation of positive and negative charges.Influences solubility and intermolecular interactions. Pyrazine itself has a zero dipole moment due to symmetry, but substitution breaks this symmetry. semanticscholar.org
NBO Charges Calculated atomic charges based on electron distribution.Reveals the electrophilic and nucleophilic sites within the molecule, crucial for predicting reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. derpharmachemica.com

For pyrazine derivatives, the HOMO is often distributed on the pyrazine and adjacent rings, while the LUMO is primarily located on the pyrazine ring. nih.gov This indicates that the pyrazine ring is the likely site for accepting electrons in a chemical reaction. researchgate.net The analysis of the HOMO and LUMO energy levels provides insights into the charge transfer that can occur within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.

Molecular OrbitalDescriptionSignificance for this compound
HOMO The highest energy orbital containing electrons.The distribution of the HOMO indicates the most probable sites for electrophilic attack. It is associated with the molecule's ability to donate electrons.
LUMO The lowest energy orbital without electrons.The distribution of the LUMO indicates the most probable sites for nucleophilic attack. It is associated with the molecule's ability to accept electrons. researchgate.net
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A small gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. derpharmachemica.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target to form a stable complex. semanticscholar.org These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. semanticscholar.org For pyrazine-based compounds, docking studies have been used to explore their binding interactions with various enzymes and receptors. doaj.orgnih.gov

In simulations involving this compound, the molecule would be docked into the active site of a specific biological target. The pyrazine and tetrahydropyridine moieties offer multiple potential interaction points. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the N-H group in the tetrahydropyridine ring can act as a hydrogen bond donor. The aromatic pyrazine ring and the non-aromatic tetrahydropyridine ring can also participate in hydrophobic and π-alkyl interactions. nih.gov The results of these simulations are often expressed as a binding energy or docking score, which estimates the binding affinity of the ligand for the target. researchgate.net Molecular dynamics (MD) simulations can further refine these results by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose. physchemres.org

The tetrahydropyridine ring in this compound is not planar and can adopt several conformations, such as a flattened boat conformation. nih.gov The specific conformation is influenced by the substituents on the ring. Computational studies on similar 1,2,3,6-tetrahydropyridine (B147620) rings have shown that the orientation of substituents (pseudo-axial vs. pseudo-equatorial) can significantly affect the molecule's stability and properties. researchgate.netnih.gov For analogues, changes in substitution on either the pyrazine or tetrahydropyridine ring can lead to different preferred conformations, which in turn can alter their biological activity. nih.govbeilstein-journals.org Theoretical calculations are used to determine the relative energies of different conformers to identify the most stable, low-energy conformations that are likely to exist under physiological conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. ijournalse.org

For a series of analogues of this compound, a QSAR study would involve calculating a range of molecular descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a mathematical model that predicts the activity of new, unsynthesized compounds. semanticscholar.org Such models are valuable for guiding the design of new analogues with potentially improved activity. researchgate.net The quality and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov

Descriptor TypeExamplesRelevance to QSAR of this compound Analogues
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribe the electronic aspects of the molecule, influencing its ability to participate in electrostatic or charge-transfer interactions.
Steric Molecular Weight, Molar Refractivity, VolumeRelate to the size and shape of the molecule, which are critical for fitting into a receptor's binding site.
Hydrophobic LogP (Partition Coefficient)Quantifies the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in a target.
Topological Connectivity Indices, Wiener IndexNumerically represent the molecule's atomic connectivity and branching, providing a simplified structural description.

Computational Prediction of Biological Activities (non-human)

There is currently no publicly available research detailing the computational prediction of biological activities of this compound in non-human species. In silico studies, which employ computational models to predict the pharmacological or toxicological effects of compounds, have been applied to other classes of pyrazine-containing molecules. These studies often involve methods like molecular docking to predict binding affinities to specific biological targets or the use of machine learning algorithms to forecast activity based on chemical structure. However, the application of these predictive methodologies to this compound has not been documented in the reviewed literature.

Development of Molecular Descriptors and Predictive Models

The development of specific molecular descriptors and predictive models, such as QSAR models, for this compound is not reported in the available scientific literature. Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule, which are fundamental to building predictive models that correlate a compound's structure with its biological activity or properties.

While QSAR studies have been conducted on various sets of pyrazine derivatives to predict properties ranging from antiproliferative effects to sensory thresholds, these models are typically specific to the chemical space of the training set used for their development. researchgate.netijournalse.orgsemanticscholar.org Consequently, the descriptors and predictive equations derived from studies on other pyrazine analogs cannot be directly extrapolated to forecast the behavior of this compound with scientific validity. The unique combination of the pyrazine and tetrahydropyridine rings in this specific arrangement would necessitate a dedicated computational study to develop meaningful and accurate predictive models.

Biological Activity and Mechanistic Investigations in Vitro and Preclinical Models

Target Identification and Validation in Biochemical Assays

Biochemical assays are crucial for identifying and validating the molecular targets of novel compounds. For derivatives containing the pyrazine (B50134) and tetrahydropyridine (B1245486) rings, these assays have primarily focused on enzyme inhibition and receptor binding affinities.

The pyrazine ring is a key component in numerous molecules that have been investigated for their enzyme inhibitory potential. nih.gov Notably, pyrazine-based compounds have been developed as potent kinase inhibitors, which are critical regulators of cell signaling pathways. tandfonline.comresearchgate.net These inhibitors often act as ATP-competitive agents, binding to the ATP pocket of either the active or inactive conformation of the enzyme. tandfonline.com

While direct studies on the enzyme inhibitory activity of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine are not extensively documented, research on related structures provides valuable insights. For instance, various pyrazine derivatives have demonstrated inhibitory activity against a range of kinases, highlighting the potential of this scaffold in designing enzyme inhibitors. researchgate.netmdpi.com The tetrahydropyridine moiety is also found in compounds with enzyme-inhibiting properties. researchgate.net The combination of these two pharmacophores in this compound suggests a potential for enzyme inhibition that warrants further investigation.

Serotonin (B10506) Receptors:

The tetrahydropyridine moiety is a well-established pharmacophore in compounds targeting serotonin receptors. nih.gov A study on a series of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives, which are close structural analogs of the subject compound, revealed significant binding affinity for the serotonin transporter (SERT). nih.gov This suggests that the 1,2,3,6-tetrahydropyridin-4-yl group is a key structural feature for interaction with this transporter.

CompoundSERT Binding Affinity (Ki, nM)
Analog 19.2
Analog 247.0

Furthermore, other tetrahydropyridine derivatives have been identified as potent ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. researchgate.netnih.gov The specific interactions and binding affinities are often modulated by the substituents on the tetrahydropyridine and the attached aromatic ring system.

Metabotropic Glutamate (B1630785) Receptors (mGluRs):

Allosteric modulation of metabotropic glutamate receptors (mGluRs) has emerged as a promising therapeutic strategy for various central nervous system disorders. mdpi.com The tetrahydropyridine and pyrazine scaffolds have been incorporated into molecules designed as mGluR modulators. For example, imidazo[1,2-a]pyrazin-8-one derivatives have been identified as positive allosteric modulators (PAMs) of the mGlu2 receptor. acs.orgnih.gov These compounds enhance the receptor's response to the endogenous ligand glutamate.

While direct binding data for this compound on mGluRs is not available, the established activity of related pyrazine-containing heterocycles suggests that this structural motif can be accommodated within the allosteric binding sites of these receptors. nih.gov

Cellular Activity and Phenotypic Screening

Phenotypic screening in cellular models provides a broader understanding of a compound's biological effects, including its impact on cell proliferation, viability, and antimicrobial activity.

The antiproliferative activity of compounds containing pyrazine and tetrahydropyridine rings has been demonstrated in various cancer cell lines. researchgate.netnih.gov Pyridine (B92270) and its derivatives are the second most common heterocycles found in FDA-approved drugs and are known for their diverse biological activities, including antitumor effects. nih.gov

Studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that their antiproliferative effects can be influenced by their lipophilicity and their ability to inhibit phosphodiesterase (PDE) activity. nih.gov Furthermore, natural product hybrids containing a pyrazine moiety have exhibited significant anti-proliferation activity against various cancer cell lines, including HeLa and HepG-2. mdpi.com

Compound ClassCancer Cell LineObserved Effect
Betulinic acid–pyrazine derivativeHeLa, HepG-2Significant anti-proliferation
Imidazo[1,2-a]pyrazine derivativesHEL, DamiInhibition of proliferation
Pyridine derivativesVariousAntiproliferative activity

Pyrazine and its derivatives have been the subject of extensive research for their antimicrobial properties. nih.govresearchgate.net The structure-activity relationship (SAR) studies of various pyrazine-containing compounds have revealed that modifications to the pyrazine core can significantly impact their antibacterial and antifungal efficacy. nih.govresearchgate.net

For instance, novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net Similarly, pyrazole (B372694) analogues have demonstrated significant antimicrobial activity. nih.gov The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Compound ClassMicrobial StrainActivity
Triazolo[4,3-a]pyrazine derivativesS. aureus, E. coliAntibacterial
mdpi.comacs.orgnih.govOxadiazolo[3,4-b]pyrazine derivativesMDR Gram-negative bacteriaResistance-modifying agent
Pyrazinamide Coordination FrameworksE. coli, S. aureus, M. smegmatisAntibiotic activity

Beyond direct cytotoxicity, pyrazine and tetrahydropyridine derivatives can influence other critical cellular processes such as apoptosis and the cell cycle. For example, a novel pyrazine derivative was found to induce apoptosis in chronic myeloid leukemia K562 cells by targeting the Bax/Bcl2 ratio and survivin expression. nih.gov This compound also induced cell cycle arrest. nih.gov

In colon cancer cell lines, other heterocyclic compounds have been shown to induce apoptosis and inhibit cell growth. nih.gov The ability of these compounds to modulate key proteins involved in cell survival and proliferation underscores their potential as anticancer agents. The specific effects on the cell cycle, such as arrest at the G2/M phase, have been observed with some tetrahydropyridine analogs. tandfonline.com

Mechanism of Action Elucidation at the Molecular and Cellular Level (non-human)

No data is currently available in the public domain regarding the specific molecular and cellular mechanism of action for this compound.

There is no available research characterizing the specific binding sites of this compound on any biological targets.

Studies detailing the perturbation of cellular pathways by this compound have not been identified in the reviewed literature.

Structure Activity Relationship Sar Studies for Optimized Derivatives

Exploration of Substituent Effects (Electronic, Steric, Lipophilic):The process of understanding how adding different chemical groups (substituents) affects a molecule's properties—such as its electron distribution (electronic), size and shape (steric), and fat-solubility (lipophilic)—is critical for SAR. There is no literature available that explores these effects for derivatives of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine.

Due to this lack of specific, foundational research data, it is not possible to construct a scientifically accurate and thorough article that adheres to the requested detailed outline for this compound. The scientific community has not yet published the specific SAR studies required to provide this analysis.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Through the analysis of the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), the connectivity and spatial arrangement of atoms can be determined.

For 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine, ¹H and ¹³C NMR spectra, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), are instrumental for its structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides information on the various carbon environments within the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The broad singlet observed for the N-H proton of the tetrahydropyridine (B1245486) ring is a characteristic feature. The protons on the pyrazine (B50134) and tetrahydropyridine rings appear at specific chemical shifts, and their splitting patterns, if any, would provide further structural insights. rsc.org

¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atoms of both the pyrazine and tetrahydropyridine rings resonate at characteristic chemical shifts, confirming the presence of these two heterocyclic systems. rsc.org The positions of the signals are indicative of the electronic environment of each carbon atom.

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃. rsc.org
TechniqueChemical Shift (δ) in ppmAssignment
¹H NMR (400 MHz) 4.88 (brs, 1H)N-H
3.40 (s, 2H)Tetrahydropyridine and Pyrazine Protons
2.88 (s, 2H)
2.75 (s, 2H)
2.68 (s, 2H)
¹³C NMR (101 MHz) 150.11Pyrazine and Tetrahydropyridine Carbons
147.11
139.24
136.15
41.34, 31.38, 30.72, 29.98, 23.21, 22.90, 21.53

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique used to identify the functional groups present in a molecule. The principle of FTIR is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays several key absorption bands that confirm its structure. A significant band in the region of 3248 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the tetrahydropyridine ring. rsc.org The bands observed at 2940 and 2859 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic and aromatic moieties. rsc.org Furthermore, characteristic absorptions for the C=N and C=C stretching vibrations of the pyrazine ring are expected in the fingerprint region. rsc.org

FTIR Spectroscopic Data for this compound. rsc.org
Absorption Band (cm⁻¹)Functional Group Assignment
3248N-H Stretch
2940C-H Stretch (sp³)
2859C-H Stretch (sp²)
1580C=N/C=C Stretch (Pyrazine Ring)
1505C=C Stretch (Pyrazine Ring)
1440C-H Bend

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

In the characterization of this compound, mass spectrometry provides the definitive molecular weight. Using electron ionization (EI), the mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 189. rsc.org High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) offers a more precise mass measurement. The calculated mass for the protonated molecule [M+H]⁺ is 190.1339, which is in excellent agreement with the experimentally found value of 190.1339, further confirming the elemental composition of the compound. rsc.org

Mass Spectrometry Data for this compound. rsc.org
Techniquem/z ValueAssignment
MS (EI)189[M]⁺
HRMS (ESI)190.1339 (Calculated)[M+H]⁺
190.1339 (Found)[M+H]⁺

X-ray Crystallography for Solid-State Structure Determination

A search of the current chemical literature did not yield any published reports on the single-crystal X-ray structure of this compound. Therefore, detailed information on its solid-state conformation, crystal packing, and intermolecular interactions is not available at this time. Obtaining a suitable single crystal and performing an X-ray diffraction analysis would be a valuable future endeavor to complete the structural characterization of this compound.

Emerging Research Frontiers and Future Directions

Development of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine as Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. The inherent structural and electronic properties of the pyrazine (B50134) moiety make it an attractive core for designing such probes. Pyrazine derivatives have been successfully designed as fluorescent probes for live-cell imaging. frontiersin.org For instance, a novel donor-acceptor-donor (D-A-D) type compound with a pyrazine acceptor core was developed for long-term, membrane-permeable live-cell imaging, demonstrating excellent photostability and low cytotoxicity. frontiersin.org

The this compound scaffold could be similarly exploited. The pyrazine ring can act as the core of a fluorophore, while the tetrahydropyridine (B1245486) ring offers a site for modification to modulate properties such as:

Solubility and Bioavailability: Modifications can enhance water solubility for use in aqueous biological environments.

Target Specificity: Functional groups can be attached to the tetrahydropyridine nitrogen to direct the probe to specific cellular compartments, proteins, or other biomolecules.

Photophysical Properties: Substitutions on either ring can tune the probe's absorption and emission wavelengths, Stokes shift, and quantum yield.

By incorporating functionalities that respond to specific biological analytes or microenvironments (e.g., pH, reactive oxygen species), derivatives of this compound could be engineered as sensitive and selective biosensors.

Integration with High-Throughput Screening Methodologies in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. Heterocyclic compounds, including pyrazine and tetrahydropyridine derivatives, are frequently featured in these libraries due to their structural diversity and proven roles in bioactive molecules. nih.govresearchgate.netnih.gov Academic screening centers often utilize HTS to identify novel starting points for therapeutic development against a wide range of diseases.

The this compound scaffold is well-suited for inclusion in HTS campaigns for several reasons:

Structural Novelty: It represents a distinct chemical space compared to more commonly screened heterocycles.

Synthetic Accessibility: The synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds has been shown to be readily achievable, allowing for the creation of diverse libraries of analogues. nih.gov

Drug-like Properties: The scaffold possesses features common to many successful drugs, such as nitrogen heterocycles that can form crucial hydrogen bonds with biological targets. nih.gov

In an academic setting, a library of this compound analogues could be screened against various targets, including kinases, G-protein coupled receptors, and enzymes implicated in diseases like cancer or neurodegenerative disorders. nih.govnih.govmdpi.com The identification of "hits" from such screens would provide valuable starting points for publicly funded drug discovery programs. For example, an innovative virtual screening collaboration successfully validated and expanded an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, demonstrating the power of screening in identifying novel chemotypes. nih.gov

Computational Design of Novel Analogues with Predicted Research Utility

Computational chemistry and in silico modeling are indispensable tools for the rational design of novel molecules with desired properties, accelerating the research and development process while reducing costs. nih.gov For pyrazine and related heterocyclic structures, computational methods are widely used to predict biological activity, optimize ligand-target interactions, and assess pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). dovepress.comnih.gov

The design of novel analogues of this compound can be guided by several computational strategies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For instance, docking studies of pyrazine-1,3,4-oxadiazole analogues identified compounds with strong binding affinity for the DprE1 enzyme, a target in Mycobacterium tuberculosis. nih.gov Similarly, docking has been used to understand how imidazo[1,5-a]pyrazine (B1201761) derivatives interact with Janus kinases (JAKs), suggesting them as potential anticancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. A 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives helped identify key pharmacophoric features necessary for inhibiting PIM-1 kinase, an enzyme implicated in cancer. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability and conformational changes of a ligand-protein complex over time, providing deeper insights into binding interactions. nih.gov

These computational approaches allow researchers to prioritize the synthesis of compounds with the highest predicted potential, design molecules with improved selectivity, and explore diverse chemical space for new research applications. malariaworld.orgnih.gov

Computational MethodPyrazine Derivative ClassResearch Target/GoalKey FindingsReference
Molecular Docking & MD SimulationPyrazine-1,3,4-oxadiazole analoguesAntitubercular agents (DprE1 enzyme)Identified a compound with a strong binding affinity (-9.0 kcal/mol) and superior structural stability compared to standard drugs. nih.gov
Reverse Molecular DockingImidazo[1,5-a]pyrazine derivativesAnticancer agents (JAKs)Potent targets were identified as JAKs, with compounds docking well into the kinase active site with low energy. nih.gov
3D-QSAR3-(Pyrazin-2-yl)-1H-indazole derivativesAnticancer agents (PIM-1 Kinase)Developed a predictive model (r² = 0.922) that identified key pharmacophoric features for kinase inhibition. researchgate.net
In Silico Fragment-Based Drug Design2-(Pyrimidin-4-yl)oxazole-4-carboxamide derivativesDual EGFR Kinase InhibitorsSuccessfully designed a novel chemical series with potent cytotoxicity against several human cancer cell lines. nih.gov

Potential Applications in Non-Biological Fields (e.g., materials science, organic electronics, if applicable to existing research)

While the primary focus of research on pyrazine and tetrahydropyridine derivatives has been in medicinal chemistry, their unique electronic and structural characteristics suggest potential applications in non-biological fields. tandfonline.com The pyrazine ring, in particular, is an electron-deficient system that can participate in the formation of novel materials with interesting properties.

Coordination Chemistry and Materials Science: The two nitrogen atoms in the pyrazine ring can act as ligands, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.org For example, ruthenium(III) complexes with various pyrazine derivatives have been synthesized and characterized. rsc.org The compound 2,3,5,6-tetrakis(pyridin-2-yl)pyrazine (tppz), a more complex pyrazine derivative, has been used to create dinuclear ruthenium(II) complexes. nih.govdoaj.org These types of structures are of interest for their potential applications in:

Catalysis: The metal centers can act as catalytic sites.

Gas Storage: The porous nature of some MOFs allows for the storage of gases.

Molecular Electronics: The electronic properties of these materials can be tuned by changing the metal ion and the organic ligand.

The this compound molecule could serve as a functional ligand. The pyrazine nitrogens offer coordination sites, while the tetrahydropyridine ring could be functionalized to link multiple units, leading to the creation of novel polymers or framework materials. While direct research into the materials science applications of this specific compound is not yet prevalent, the foundational chemistry of its constituent rings indicates a promising area for future exploration.

Q & A

Q. Key Conditions :

ParameterOptimal RangePurpose
Temperature60–100°CFacilitate ring closure
pH6.5–7.5Stabilize intermediates
SolventEthanol/DMFEnhance solubility

Advanced: How can researchers resolve contradictions in reported yields when synthesizing this compound under varying pH conditions?

Answer:
Discrepancies in yields often arise from pH-sensitive intermediates. To address this:

  • Systematic pH titration : Monitor reaction progress via TLC or NMR at incremental pH values (e.g., 6.0–8.0) to identify optimal conditions .
  • Intermediate stabilization : Use buffered solutions (e.g., phosphate buffer) to maintain pH during critical steps like sulfonation or alkylation .
  • Replicate literature protocols : Compare methods from independent studies (e.g., vs. 7) to isolate variables affecting yield .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Purity assessment (>95%) with UV detection at λ = 254 nm .
  • X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Advanced: What strategies are effective in controlling stereochemistry during the synthesis of tetrahydropyridine-containing heterocycles?

Answer:

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., L-proline) to induce asymmetry during ring formation .
  • Stereoselective hydrogenation : Employ Pd/C or Rh catalysts under H₂ pressure to reduce pyridine to tetrahydropyridine with defined stereochemistry .
  • Dynamic kinetic resolution : Optimize reaction kinetics to favor a single diastereomer via temperature-controlled equilibration .

Basic: How does the tetrahydropyridine ring influence the compound’s physicochemical properties?

Answer:
The partially saturated tetrahydropyridine ring:

  • Enhances solubility : Due to reduced aromaticity compared to pyridine, improving bioavailability .
  • Modulates pKa : The lone pair on the nitrogen participates in hydrogen bonding, affecting ionization (predicted pKa ~7.2) .
  • Conformational flexibility : Allows adaptive binding to biological targets like enzymes or receptors .

Advanced: How can molecular docking studies predict biological target interactions for this compound?

Answer:

  • Target selection : Prioritize proteins with known pyrazine/tetrahydropyridine affinities (e.g., kinase enzymes) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds and hydrophobic interactions .
  • Validation : Cross-reference docking results with experimental binding data (e.g., surface plasmon resonance (SPR) or ITC) for accuracy .

Q. Example Binding Profile :

Target ProteinPredicted ΔG (kcal/mol)Key Interactions
Kinase X-9.2H-bond with Asp127, π-stacking with Phe330
Receptor Y-8.5Salt bridge with Arg45

Basic: What intermediates are common in synthesizing pyrazine derivatives with tetrahydropyridine moieties?

Answer:
Key intermediates include:

  • Pyrazine-2-carbonitrile : For functionalization via nucleophilic addition .
  • 1,2,3,6-Tetrahydropyridine-4-boronic ester : Used in Suzuki-Miyaura cross-coupling to attach aryl groups .
  • Chloroacetyl-piperazine : For introducing substituents via SN2 reactions .

Advanced: How can methodological approaches resolve discrepancies in biological activity data across studies?

Answer:

  • Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 10% FBS, 37°C) for activity comparisons .
  • Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., ’s table below) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. Activity Comparison of Structural Analogs :

CompoundSubstituentIC50 (nM)Target
Analog A-CF₃12.3Kinase X
Analog B-OCH₃45.7Kinase X
Analog C-Cl8.9Receptor Y

Basic: What safety and handling protocols are essential for working with this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ) with activity to predict optimal groups .
  • Free-energy perturbation (FEP) : Simulate the impact of structural modifications on binding affinity .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3) .

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2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine
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Reactant of Route 2
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.